molecular formula C8H12N2 B6231230 5-ethyl-2-methylpyridin-3-amine CAS No. 2384551-35-1

5-ethyl-2-methylpyridin-3-amine

Cat. No.: B6231230
CAS No.: 2384551-35-1
M. Wt: 136.2
InChI Key:
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Description

5-Ethyl-2-methylpyridine is an organic compound with the formula (C2H5)(CH3)C5H3N . It’s a colorless liquid and is one of several isomeric pyridines with this formula . This derivative is of interest because it is efficiently prepared from simple reagents and it is a convenient precursor to nicotinic acid, a form of vitamin B3 .


Synthesis Analysis

5-Ethyl-2-methylpyridine is produced by condensation of paraldehyde (a derivative of acetaldehyde) and ammonia . The reaction is as follows: 4 CH3CHO + NH3 → (C2H5)(CH3)C5H3N + 4 H2O . This conversion is an example of a structurally complex compound efficiently made from simple precursors .


Chemical Reactions Analysis

Under related conditions, the condensation of acetaldehyde and ammonia delivers 2-picoline . Oxidation of 5-ethyl-2-methylpyridine with nitric acid gives nicotinic acid via the decarboxylation of 2,5-pyridinedicarboxylic acid .


Physical and Chemical Properties Analysis

5-Ethyl-2-methylpyridine has a molar mass of 121.183 g·mol−1 . It’s a colorless liquid with a density of 0.9208 g/cm3 . It has a melting point of −70.3 °C and a boiling point of 178 °C . It’s soluble in water at 1.2g/100 mL .

Safety and Hazards

Like most alkylpyridines, the LD50 of 5-ethyl-2-methylpyridine is modest, being 368 mg/kg (oral, rat) . It’s labeled with the signal word “Danger” and has hazard statements H302, H311, H314, H315, H317, H319, H331, H412 .

Future Directions

A novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) is explored . The reaction was studied in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution . This could potentially open up new avenues for the synthesis of similar compounds in the future.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethyl-2-methylpyridin-3-amine involves the reaction of 2-methyl-3-pyridinamine with ethyl bromide in the presence of a base.", "Starting Materials": [ "2-methyl-3-pyridinamine", "ethyl bromide", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2-methyl-3-pyridinamine to a reaction flask", "Add ethyl bromide to the reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture and concentrate the solvent under reduced pressure", "Purify the product by recrystallization or column chromatography" ] }

CAS No.

2384551-35-1

Molecular Formula

C8H12N2

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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